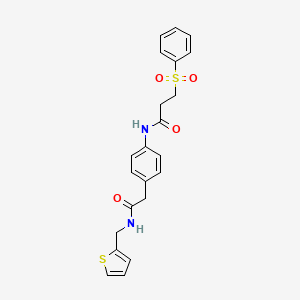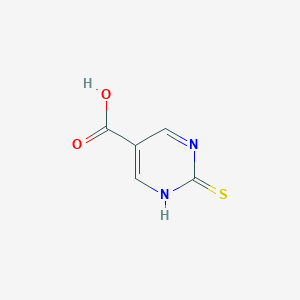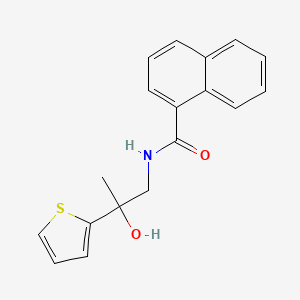![molecular formula C20H20N2O2 B2379027 3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898436-70-9](/img/structure/B2379027.png)
3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C20H20N2O2 and its molecular weight is 320.392. The purity is usually 95%.
BenchChem offers high-quality 3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Imidazole derivatives, including the compound , have been investigated for their antimicrobial properties. Researchers have explored their effectiveness against bacteria, fungi, and parasites. The compound’s unique structure may contribute to its ability to inhibit microbial growth and serve as a potential lead for novel antimicrobial agents .
Anti-Inflammatory and Analgesic Effects
Certain imidazole-containing compounds exhibit anti-inflammatory and analgesic activities. These properties are crucial for managing pain and inflammation associated with various diseases. Further studies could explore the compound’s mechanism of action and its potential as a therapeutic agent .
Anticancer Potential
Imidazole derivatives have attracted attention in cancer research due to their diverse biological activities. The compound’s structure suggests it may interfere with cancer cell proliferation, making it a candidate for further investigation as an anticancer agent. Preclinical studies could assess its efficacy against specific cancer types .
Ulcerogenic Activity
Understanding the compound’s ulcerogenic potential is essential. Some imidazole derivatives exhibit ulcerogenic effects, which can impact gastrointestinal health. Researchers should evaluate whether this compound poses any risk in terms of gastric ulcers or related complications .
Antiviral Properties
Given the global importance of antiviral drugs, exploring the compound’s antiviral activity is warranted. Imidazole-based molecules have shown promise against various viruses. Investigating its effects on specific viral strains could provide valuable insights .
Neuroprotective Effects
Imidazole derivatives have been linked to neuroprotection. Considering the compound’s structural features, it might influence neuronal function or protect against neurodegenerative conditions. In vitro and in vivo studies could shed light on its neuroprotective potential .
Metabolic Disorders
The compound’s structure resembles certain natural products involved in metabolic pathways. Researchers could explore its impact on metabolic disorders such as diabetes, obesity, or lipid metabolism. Investigating its effects on relevant enzymes and pathways would be informative .
Veterinary Applications
Interestingly, imidazole derivatives have found applications in veterinary medicine. Assessing the compound’s safety and efficacy in animals could lead to novel veterinary drugs or supplements .
Mecanismo De Acción
Target of Action
It is known that similar compounds have shown a broad range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
Similar compounds have been found to exhibit various biological activities, indicating that they may interact with their targets in multiple ways .
Biochemical Pathways
Similar compounds have been found to influence a variety of biochemical pathways, suggesting that this compound may have a similar effect .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties, suggesting that this compound may have similar characteristics .
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may have similar effects .
Action Environment
Similar compounds have been found to be influenced by various environmental factors, suggesting that this compound may be similarly affected .
Propiedades
IUPAC Name |
3,4-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-5-6-15(8-13(12)2)20(24)21-17-9-14-4-3-7-22-18(23)11-16(10-17)19(14)22/h5-6,8-10H,3-4,7,11H2,1-2H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHUDSRKLCDANP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide hydrochloride](/img/structure/B2378946.png)

![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(pyridin-3-yl)acrylamide](/img/structure/B2378950.png)
![1-Ethylsulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378953.png)
![N-[(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-chlorobenzenesulfonamide](/img/structure/B2378954.png)


acetate](/img/structure/B2378960.png)

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2378962.png)
![3-cyclopentyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2378963.png)

